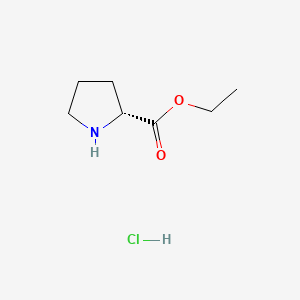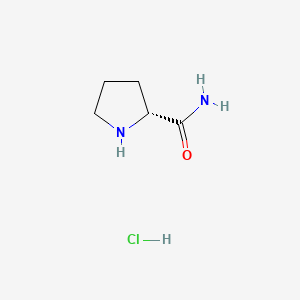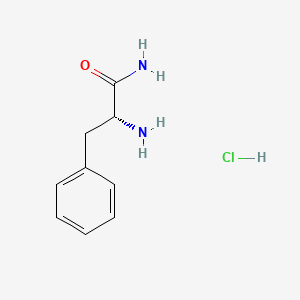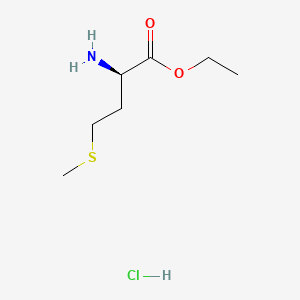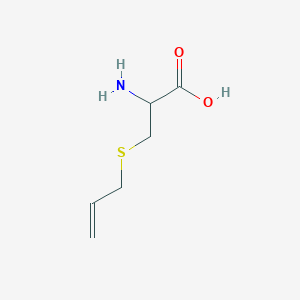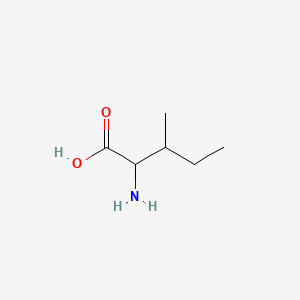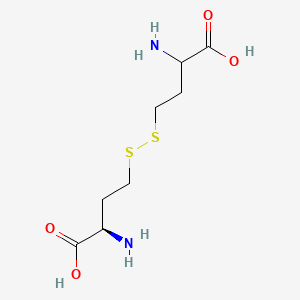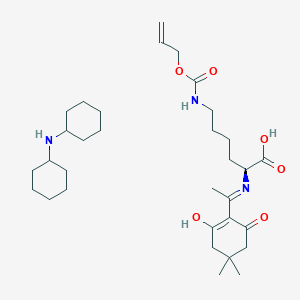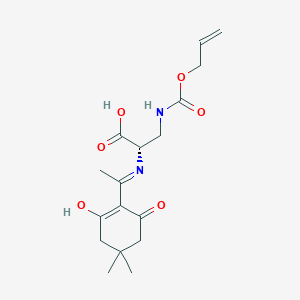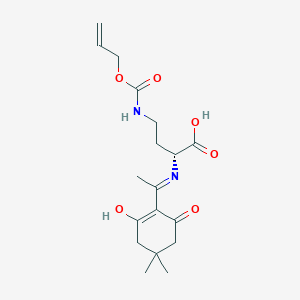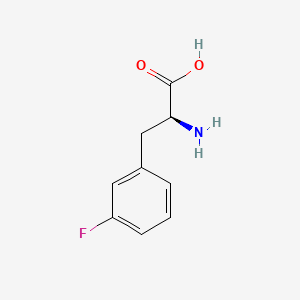
3-Fluoro-L-phenylalanine
Vue d'ensemble
Description
3-Fluoro-L-phenylalanine (3-F-L-Phe) is an important amino acid derivative that has been used in a variety of scientific research applications due to its unique chemical structure. It is a fluorinated derivative of the naturally occurring L-phenylalanine, and is used in a variety of biochemical, physiological, and structural studies. 3-F-L-Phe has been used to study the structure and function of proteins, and to investigate the mechanism of action of drugs and other bioactive compounds. It has also been used to study the structure and function of enzymes, and to investigate the biochemical and physiological effects of drugs and other compounds.
Applications De Recherche Scientifique
Neurological and Oncological Imaging : 3,4-Dihydroxy-6-[18F]-fluoro-L-phenylalanine ((18)F-FDOPA) is used in positron emission tomography (PET) for studying central motor disorders like Parkinson's disease and for visualizing brain tumors (Seibyl, Chen, & Silverman, 2007).
L-Phenylalanine Production : Research on the biosynthesis of L-Phenylalanine (L-Phe) in E. coli, an amino acid used in food and medicinal applications, has been conducted to improve its production (Ding et al., 2016).
Protein Synthesis Studies : 3-Fluoro-L-phenylalanine has been utilized in biochemical and autoradiographic studies to investigate cerebral protein synthesis patterns in animal models (Bodsch et al., 1988).
Chemical Synthesis : The compound has been used as a water-soluble promotor ligand in the green sonochemical synthesis of fluorogenic 1,4-disubstituted triazoles (Jain, Kumari, & Gupta, 2019).
Alzheimer's Disease Treatment Research : In the context of galanthamine production, a drug used for treating Alzheimer's disease, 3-Fluoro-L-phenylalanine was studied for its role in the enzymatic transformation of L-Phenylalanine into trans-cinnamic acid (Li et al., 2018).
Genetic Code Expansion : It has been used for site-directed incorporation in Escherichia coli, demonstrating its potential in expanding the genetic code (Furter, 1998).
Radiopharmaceutical Preparation : In nuclear medicine, 3-Fluoro-L-phenylalanine derivatives like 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine have been used in the preparation of radiopharmaceuticals for PET (Wagner, Ermert, & Coenen, 2009).
Chiral Fluorescent Sensor Development : The compound has been involved in the development of chiral fluorescent sensors for high enantioselective recognition of D- and L-phenylalanine (Zhang, Wang, Yu, & Sun, 2022).
Electrochemical Sensor Development : 3-Fluoro-L-phenylalanine has been used in the preparation of molecularly imprinted electrochemical sensors for the detection of L-phenylalanine (Ermiş, Uzun, & Denizli, 2017).
Boron Neutron Capture Therapy : It has been employed in boron neutron capture therapy-oriented diagnosis and tumor imaging (Ishiwata, 2019).
Propriétés
IUPAC Name |
(2S)-2-amino-3-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHRYODZTDMVSS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941737 | |
| Record name | 3-Fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-L-phenylalanine | |
CAS RN |
19883-77-3 | |
| Record name | 3-Fluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



